3-Amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide
CAS No.:
Cat. No.: VC13682289
Molecular Formula: C11H13F3N2O
Molecular Weight: 246.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13F3N2O |
|---|---|
| Molecular Weight | 246.23 g/mol |
| IUPAC Name | 3-amino-N-ethyl-N-methyl-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C11H13F3N2O/c1-3-16(2)10(17)7-4-5-8(9(15)6-7)11(12,13)14/h4-6H,3,15H2,1-2H3 |
| Standard InChI Key | DXRMUZXAWIYSDP-UHFFFAOYSA-N |
| SMILES | CCN(C)C(=O)C1=CC(=C(C=C1)C(F)(F)F)N |
| Canonical SMILES | CCN(C)C(=O)C1=CC(=C(C=C1)C(F)(F)F)N |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name, 3-amino-N-ethyl-N-methyl-4-(trifluoromethyl)benzamide, reflects its substitution pattern:
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Benzene core: A six-membered aromatic ring with three functional groups.
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Amino group (-NH₂): Positioned at the 3rd carbon, contributing to hydrogen-bonding interactions.
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Trifluoromethyl group (-CF₃): At the 4th carbon, enhancing electronegativity and metabolic stability.
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N-ethyl-N-methylamide: A disubstituted amide at the 1st carbon, influencing solubility and steric effects.
The molecular formula is C₁₁H₁₂F₃N₂O, with a molecular weight of 260.23 g/mol. The presence of both ethyl and methyl groups on the nitrogen creates a steric environment distinct from monosubstituted analogs like 4-amino-N-ethyl-3-(trifluoromethyl)benzamide (PubChem CID: 62155200) .
Synthesis and Manufacturing
While no explicit synthesis route for 3-amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide is documented, analogous benzamide derivatives are synthesized through multi-step protocols involving:
Amidation and Functionalization
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Benzoyl chloride formation: Reacting 3-amino-4-trifluoromethylbenzoic acid with thionyl chloride to generate the acyl chloride intermediate.
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N-ethyl-N-methylamination: Treating the intermediate with ethylmethylamine in the presence of a base like triethylamine .
Palladium-Catalyzed Coupling
Compounds with similar substitution patterns often employ Sonogashira or Suzuki-Miyaura couplings to introduce alkynyl or aryl groups. For example, the synthesis of 4-ethyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-3-(pyrimidin-5-ylethynyl)benzamide involves palladium-catalyzed cross-coupling between terminal alkynes and aryl halides .
Proposed Synthetic Pathway for 3-Amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄, 0–5°C | Introduce nitro group at C3 |
| 2 | Trifluoromethylation | CF₃I, CuI, DMF, 80°C | Install -CF₃ at C4 |
| 3 | Reduction | H₂, Pd/C, ethanol | Reduce nitro to amino group |
| 4 | Amide formation | Ethylmethylamine, DCC, CH₂Cl₂ | Attach N-ethyl-N-methylamide |
This pathway mirrors methods used for structurally related compounds, though optimization would be required to address steric challenges from the disubstituted amine .
Physicochemical Properties
Key properties inferred from analogs include:
Solubility and Lipophilicity
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logP: Estimated at 2.8–3.2 (moderate lipophilicity due to -CF₃ and aromatic ring).
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Aqueous solubility: <10 mg/mL (poor solubility in water, typical for disubstituted benzamides).
Spectroscopic Characteristics
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¹H NMR: Expected signals at δ 2.8–3.2 (N-CH₂CH₃), δ 3.0–3.5 (N-CH₃), and δ 6.5–7.5 (aromatic protons).
Biological Activity and Applications
Biochemical Probes
The amino group enables conjugation to fluorescent tags or biotin, facilitating use in:
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Target identification: Pull-down assays to isolate protein binding partners.
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Cellular imaging: Localization studies in live cells via confocal microscopy.
Comparative Analysis with Related Compounds
| Compound | Structural Features | Key Differences |
|---|---|---|
| 4-Amino-N-ethyl-3-CF₃-benzamide | N-ethylamide, no methyl group | Higher solubility, reduced steric bulk |
| N-Ethyl-N-methyl-4-CF₃-benzamide | Lacks amino group at C3 | Lower hydrogen-bonding capacity |
| 3-Amino-4-CF₃-N,N-diethylbenzamide | Diethylamide instead of ethyl-methyl | Altered pharmacokinetics and metabolism |
This comparison underscores how subtle structural changes impact physicochemical and biological profiles .
Future Perspectives
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Synthetic Optimization: Developing enantioselective routes to access chiral variants.
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Target Validation: High-throughput screening against kinase libraries to identify lead targets.
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Formulation Studies: Nanoencapsulation to improve aqueous solubility for in vivo applications.
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